5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one
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Overview
Description
The compound identified as “5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes steps such as:
Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Control of temperature, pressure, and pH to facilitate the desired chemical transformations.
Catalysts and Reagents: Use of specific catalysts and reagents to drive the reactions efficiently.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the molecule.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic pathways.
Signal Transduction: Modulation of signaling pathways to influence cellular functions.
Conclusion
Understanding the properties, synthesis, reactions, and applications of this compound provides valuable insights into its significance in various scientific fields. This comprehensive analysis highlights the importance of this compound in advancing research and industrial applications.
Properties
IUPAC Name |
5,6-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-13(2)19-18(21-17(12)22)20-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINPQSNNVAIMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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